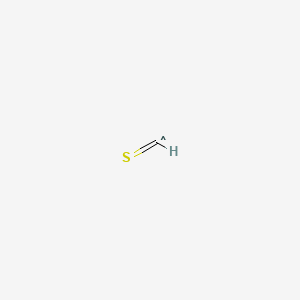

Thioformyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

36058-28-3 |

|---|---|

Fórmula molecular |

CHS |

Peso molecular |

45.09 g/mol |

InChI |

InChI=1S/CHS/c1-2/h1H |

Clave InChI |

RIFHJAODNHLCBH-UHFFFAOYSA-N |

SMILES |

[CH]=S |

SMILES canónico |

[CH]=S |

Otros números CAS |

36058-28-3 |

Sinónimos |

HCS radical thioformyl thioformyl radical |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Interstellar Discovery of the Thioformyl Radical (HCS)

This technical guide provides a comprehensive overview of the initial detection of the thioformyl radical (HCS) in the interstellar medium (ISM). The discovery has provided crucial insights into the complex chemistry of sulfur in cold, dense molecular clouds. This document is intended for researchers, scientists, and professionals in the fields of astrophysics, astrochemistry, and drug development who are interested in the fundamental molecules that constitute our universe.

Introduction

The chemistry of sulfur in interstellar clouds has long been a subject of intense study. While a variety of sulfur-bearing molecules have been identified, they only account for a small fraction of the cosmic abundance of sulfur, leading to the "missing sulfur problem."[1][2] The discovery of new sulfur-containing species is therefore critical to completing our understanding of interstellar chemistry. In 2018, the this compound radical (HCS) and its metastable isomer, HSC, were detected for the first time in the dense molecular cloud L483.[1][2][3][4][5][6] This detection has placed important constraints on chemical models of sulfur in dark clouds and highlighted significant differences compared to its oxygen analogue, the formyl radical (HCO).[1][2][3]

Observational Data

The initial detection of HCS was made through observations of its rotational transitions. The following tables summarize the key quantitative data from these observations.

Table 1: Observed Line Parameters of HCS and HSC in L483 [1]

| Species | Transition | Frequency (MHz) | Eu (K) | Aul (s-1) | gu | VLSR (km s-1) | Δv (km s-1) | ∫ TA* dv (mK km s-1) |

| HCS | 20,2 – 10,1 J = 5/2 – 3/2 F = 3 – 2 | 80553.516 | 5.8 | 4.50 × 10-7 | 7 | +5.43(3) | 0.61(5) | 10.5(9) |

| HCS | 20,2 – 10,1 J = 5/2 – 3/2 F = 2 – 1 | 80565.596 | 5.8 | 4.34 × 10-7 | 5 | +5.33(5) | 0.77(12) | 10.4(12) |

| HCS | 20,2 – 10,1 J = 3/2 – 1/2 F = 2 – 1 | 80596.409 | 5.8 | 3.41 × 10-7 | 5 | +5.56(6) | 0.88(12) | 9.0(11) |

| HCS | 20,2 – 10,1 J = 3/2 – 1/2 F = 1 – 0 | 80611.994 | 5.8 | 2.51 × 10-7 | 3 | +5.32(10) | 0.70(20) | 3.5(11) |

| HCS | 20,2 – 10,1 J = 3/2 – 1/2 F = 1 – 1 | 80618.820 | 5.8 | 1.79 × 10-7 | 3 | +5.67(7) | 0.36(23) | 2.4(10) |

| HSC | 20,2 – 10,1 J = 5/2 – 3/2 F = 2 – 1 | 81192.825 | 5.8 | 1.55 × 10-5 | 5 | – | – | – |

| HSC | 20,2 – 10,1 J = 3/2 – 1/2 F = 2 – 1 | 81194.075 | 5.9 | 1.16 × 10-5 | 5 | +5.39(8) | 0.65(15) | 4.5(11) |

| HSC | 20,2 – 10,1 J = 5/2 – 3/2 F = 3 – 2 | 81199.988 | 5.9 | 1.55 × 10-5 | 7 | +5.42(5) | 0.43(9) | 4.0(8) |

Table 2: Column Densities and Fractional Abundances in L483 [1][4]

| Species | Beam-Averaged Column Density (cm-2) | Fractional Abundance relative to H2 |

| HCS | 7 × 1012 | 2 × 10-10 |

| HSC | 1.8 × 1011 | 6 × 10-12 |

| H2CS | (1.0 – 2.1) × 1013 | - |

Experimental Protocols

The detection of HCS was achieved through a meticulous observational campaign. The following outlines the key experimental methodologies employed.

3.1. Observational Setup

-

Telescope: The IRAM 30m telescope was utilized for the observations.[1][2]

-

Receiver: The EMIR E090 receiver was operated in single sideband mode with image rejections greater than 10 dB.[1][2]

-

Backend: A Fast Fourier Transform Spectrometer (FTS) was used in its narrow mode, providing a bandwidth of 1.8 GHz and a spectral resolution of 50 kHz. This resolution corresponds to velocity resolutions of 0.19-0.13 km s⁻¹ in the 80-116 GHz frequency range.[1][2]

-

Observing Technique: The frequency-switching technique was employed with a frequency throw of 7.2 MHz.[1][2]

3.2. Target Source and Observing Sessions

-

Source: The observations were centered on the dense core of the molecular cloud L483, at the coordinates α(J2000.0) = 18h 17m 29.8s, δ(J2000.0) = -04° 39' 38".[1][2]

-

Observing Periods: The observations for HCS and HSC around 81 GHz were conducted in two sessions: November 2016 and December 2017. Observations for H₂CS were carried out in May 2017.[1]

-

Weather Conditions: The weather conditions were favorable during the observing runs, with precipitable water vapor ranging from 1.5 to 5.8 mm, resulting in system temperatures of 75-112 K.[1]

-

Integration Time: The on-source integration times for the HCS and HSC observations were 5.05 hours in November 2016 and 4.12 hours in December 2017.[1]

3.3. Data Calibration and Analysis

-

Intensity Calibration: The intensity scale was calibrated using two absorbers at different temperatures and the atmospheric transmission model ATM. Intensities are expressed in terms of antenna temperature (TA), corrected for atmospheric absorption and antenna losses. The uncertainty in TA is estimated to be around 10%.[1][2]

-

Pointing and Focus: The telescope's focus was checked on planets at the beginning of each session. Pointing was regularly checked on the nearby radio source 1741–038, with typical pointing errors of 2-3 arcseconds.[1]

-

Data Reduction: The data from both observing sessions and both horizontal and vertical polarizations were averaged to produce a highly sensitive spectrum with an rms noise level of approximately 1.5 mK per 50 kHz channel.[1][3]

Visualizations

The following diagrams illustrate the observational workflow for the discovery of HCS and the key chemical pathways involved in its formation.

Discussion of Chemical Pathways

The detection of HCS and the determination of its abundance, particularly the H₂CS/HCS ratio of approximately unity, provide stringent tests for chemical models of sulfur in dark clouds.[1][2][3] The main gas-phase reactions proposed to lead to the formation of HCS are:[1][2]

-

S + CH₂ → HCS + H : This reaction is analogous to the O + CH₂ reaction thought to form HCO. Further theoretical studies are needed to determine its efficiency.[1][2]

-

H₂CS⁺ + e⁻ → HCS + H : This dissociative recombination reaction is a plausible route to HCS.[1][2]

-

H₃CS⁺ + e⁻ → HCS + H + H : This is considered a likely pathway to HCS, and the similar abundances of H₂CS and HCS suggest a common origin, with the dissociative recombination of H₃CS⁺ being a potential source for both.[1][2]

-

C + H₂S → HCS + H : This reaction has been studied experimentally and theoretically and represents an interesting route for the formation of both HCS and its isomer HSC.[1][2]

Current chemical models do not fully reproduce the observed abundance of HCS or the H₂CS/HCS ratio, indicating that a revision of the chemistry of sulfur in these environments is necessary.[1][2][3]

Conclusion

The first interstellar detection of the this compound radical (HCS) and its metastable isomer HSC in the molecular cloud L483 marks a significant advancement in our understanding of sulfur chemistry in space. The quantitative data and detailed experimental protocols presented here provide a solid foundation for future research. The observed abundances challenge current chemical models and highlight the need for further investigation into the formation and destruction pathways of sulfur-bearing molecules. This discovery opens new avenues for exploring the rich and complex chemistry of the interstellar medium.

References

- 1. Detection of interstellar HCS and its metastable isomer HSC: new pieces in the puzzle of sulfur chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aanda.org [aanda.org]

- 3. Detection of interstellar HCS and its metastable isomer HSC: new pieces in the puzzle of sulfur chemistry | Astronomy & Astrophysics (A&A) [aanda.org]

- 4. Detection of interstellar HCS and its metastable isomer HSC: new pieces in the puzzle of sulfur chemistry | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. astrochymist.org [astrochymist.org]

- 6. arxiv.org [arxiv.org]

An In-depth Technical Guide on the Basic Chemical Properties of the Thioformyl Radical (HCS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thioformyl radical (HCS) is a simple, sulfur-containing free radical that has garnered significant interest due to its detection in interstellar space and its role as a fundamental species in sulfur chemistry. This technical guide provides a comprehensive overview of the core chemical properties of the HCS radical, including its molecular structure, spectroscopic signatures, and reactivity. All quantitative data are summarized in structured tables, and detailed experimental protocols for its generation and detection are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and experimental workflows.

Introduction

The this compound radical, a sulfur analog of the well-studied formyl radical (HCO), is a transient species with the chemical formula HCS. Its presence in diverse environments, from combustion processes to the cold, diffuse medium of interstellar space, underscores its chemical significance.[1] A thorough understanding of its fundamental properties is crucial for astrochemical modeling, combustion chemistry, and potentially for elucidating the role of sulfur-containing radicals in biological systems. This guide aims to consolidate the current knowledge on the this compound radical for researchers and professionals in related fields.

Molecular Structure and Thermochemistry

The this compound radical is a triatomic molecule with a bent structure. Due to its transient nature, experimental determination of its geometric parameters has been challenging. Therefore, high-level computational methods are the primary source for its structural characterization.

Molecular Geometry

The most reliable structural parameters for the this compound radical have been determined through ab initio calculations. These calculations provide the equilibrium bond lengths and the bond angle of the molecule in its ground electronic state.

| Parameter | Value | Method |

| C-H Bond Length | 1.089 Å | CCSD(T) |

| C-S Bond Length | 1.568 Å | CCSD(T) |

| H-C-S Bond Angle | 133.9° | CCSD(T) |

Table 1: Calculated molecular geometry of the this compound radical.

Thermochemical Properties

Key thermochemical data for the this compound radical, such as its enthalpy of formation and ionization energy, have been determined experimentally and are crucial for understanding its stability and reactivity.

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (ΔfH°gas) | 300 ± 8.4 | kJ/mol | Ionization | Ruscic and Berkowitz, 1993 |

| Ionization Energy (IE) | 7.412 ± 0.005 | eV | Photoionization | Ruscic and Berkowitz, 1993 |

Table 2: Gas-phase thermochemical data for the this compound radical.

Spectroscopic Properties

The spectroscopic characterization of the this compound radical is fundamental to its detection and the understanding of its electronic structure and vibrational modes.

Rotational Spectroscopy

The detection of the this compound radical in interstellar space was achieved through the observation of its rotational transitions.[2] The rotational constants provide precise information about the molecule's moments of inertia.

| Parameter | Value (MHz) |

| A | 285,000 (approx.) |

| B | 20,587.435 |

| C | 19,173.812 |

Table 3: Rotational constants of the this compound radical.

Vibrational Spectroscopy

The fundamental vibrational frequencies of the HCS radical have been predicted through computational methods. These frequencies correspond to the C-H stretch, the C-S stretch, and the H-C-S bending modes.

| Mode | Description | Wavenumber (cm⁻¹) |

| ν₁ | C-H Stretch | 3142 |

| ν₂ | H-C-S Bend | 830 |

| ν₃ | C-S Stretch | 1180 |

Table 4: Calculated fundamental vibrational frequencies of the this compound radical.

Electronic Spectroscopy

Information on the electronic absorption spectrum of the this compound radical is limited. Theoretical studies suggest the presence of electronic transitions in the visible and ultraviolet regions, but detailed experimental spectra are yet to be reported.

Reactivity and Chemical Behavior

As a free radical, HCS is highly reactive. Its chemical behavior is characterized by reactions that lead to the pairing of its unpaired electron.

Reaction with Molecular Oxygen (O₂)

The reaction of the this compound radical with molecular oxygen is of interest in combustion and atmospheric chemistry. Theoretical studies indicate that the reaction proceeds through the formation of an intermediate, SC(H)OO, followed by O-extrusion to yield SC(H)O and an oxygen atom.

Reaction with Nitric Oxide (NO)

While specific experimental or detailed theoretical studies on the reaction of HCS with nitric oxide (NO) are scarce, by analogy with the isoelectronic HCO radical, the reaction is expected to proceed via an addition mechanism to form an unstable intermediate, HCSNO, which can then dissociate into various products.

Dimerization

The self-reaction of this compound radicals can lead to the formation of various dimeric species. The most likely initial step is the formation of a C-C bond to produce dithioglyoxal (S=CH-CH=S) in its cis or trans conformation.

Experimental Protocols

The generation and detection of the transient this compound radical require specialized experimental techniques.

Generation of the this compound Radical

A common method for producing the HCS radical in the gas phase for spectroscopic studies is through an electric discharge of a precursor gas mixture.

Protocol: Glow Discharge Generation

-

Precursor Mixture Preparation: Prepare a dilute mixture of hydrogen sulfide (H₂S) and either methane (CH₄) or carbon monoxide (CO) in a buffer gas, typically argon (Ar). A typical mixing ratio is 0.1% H₂S and 0.1% CH₄/CO in Ar.

-

Gas Flow: Introduce the gas mixture into a flow cell at a total pressure of approximately 10-50 mTorr.

-

Electric Discharge: Apply a DC glow discharge to the gas mixture within the cell. Typical discharge parameters are a voltage of 1-3 kV and a current of 10-100 mA. The HCS radical is formed in the plasma.

-

Flow and Pumping: Continuously flow the gas mixture through the cell and pump away the products to maintain a steady-state concentration of the radical.

Detection by Microwave Spectroscopy

Microwave and millimeter-wave spectroscopy are powerful techniques for the detection and characterization of gas-phase radicals like HCS.

Protocol: Microwave Spectroscopy

-

Radical Generation: Generate the HCS radical in a flow cell as described in Protocol 5.1. The flow cell is positioned within the spectrometer.

-

Microwave Radiation: Pass microwave or millimeter-wave radiation through the flow cell. The frequency of the radiation is scanned over the range where transitions are predicted to occur.

-

Detection: A detector measures the absorption of radiation by the sample. The rotational transitions of the HCS radical will appear as sharp absorption lines at specific frequencies.

-

Data Analysis: The measured transition frequencies are fitted to a Hamiltonian model to determine the rotational constants and other spectroscopic parameters of the molecule.

Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap reactive species, such as radicals, in an inert solid matrix at low temperatures for spectroscopic study.

Protocol: Matrix Isolation

-

Precursor and Matrix Gas: Prepare a gaseous mixture of a suitable precursor (e.g., thioformaldehyde, H₂CS) highly diluted in an inert matrix gas (e.g., argon, Ar) with a typical ratio of 1:1000.

-

Deposition: Deposit the gas mixture onto a cryogenic window (e.g., CsI or BaF₂) cooled to a temperature of 4-20 K.

-

Radical Formation (in-situ): Generate the HCS radical within the matrix by photolysis of the precursor molecule using a UV light source (e.g., a mercury arc lamp or a laser) at a specific wavelength.

-

Spectroscopic Analysis: Record the infrared (IR) or UV-Vis spectrum of the matrix-isolated species. The vibrational and electronic transitions of the trapped HCS radical can be observed and analyzed.

Conclusion

The this compound radical is a fundamental chemical species with significant implications for astrochemistry and combustion science. This guide has provided a detailed overview of its core chemical properties, including its structure, spectroscopic constants, and reactivity. The experimental protocols outlined herein offer a practical guide for the generation and characterization of this transient molecule. Further research, particularly in the areas of its reaction kinetics and its electronic spectroscopy, will continue to enhance our understanding of this important radical.

References

An In-depth Technical Guide to the Synthesis and Structure of Thioformyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioformyl compounds, characterized by the C=S functional group, are a fascinating and reactive class of organosulfur molecules. While their inherent instability has historically presented challenges, modern synthetic strategies have enabled their use as versatile intermediates and synthons in organic chemistry. This guide provides a comprehensive overview of the synthesis and structure of key this compound compounds, including thioaldehydes and thioformamides. It details robust experimental protocols, presents key structural and spectroscopic data in a comparative format, and illustrates fundamental reaction mechanisms and workflows through detailed diagrams.

Introduction to this compound Compounds

This compound compounds are the sulfur analogues of aldehydes and amides, where a sulfur atom replaces the carbonyl oxygen. The simplest this compound compound is thioformaldehyde (CH₂S). The chemistry of these compounds is dominated by the nature of the carbon-sulfur double bond (C=S). Compared to the carbon-oxygen double bond in aldehydes, the C=S bond is significantly weaker and more polarizable due to the poorer orbital overlap between the carbon 2p and sulfur 3p orbitals.[1] This inherent instability makes simple, unhindered thioaldehydes highly reactive and prone to oligomerization or polymerization.[2][3] For instance, thioformaldehyde readily trimerizes to 1,3,5-trithiane.[2]

Despite their reactivity, this compound compounds are valuable intermediates. Thioaldehydes are potent dienophiles in Diels-Alder reactions, and thioamides are crucial building blocks for synthesizing sulfur-containing heterocycles like thiazoles, which are foundational to many pharmaceuticals.[4] Strategies to manage their reactivity include in-situ generation and trapping or the introduction of significant steric hindrance to isolate stable examples.[2]

Synthesis of this compound Compounds

The synthesis of this compound compounds can be broadly categorized by the specific subclass being targeted.

Thioaldehydes (Thials)

Due to their high reactivity, thioaldehydes are often generated transiently and used immediately (in situ).

a) Retro-Diels-Alder Reaction: A common method for generating highly reactive, transient thioaldehydes is through the thermal cleavage of their Diels-Alder adducts.[5] Cycloadducts, often formed with dienes like anthracene or cyclopentadiene, serve as stable precursors that release the thioaldehyde upon heating, which can then be trapped by a desired reagent.[1] This method is particularly useful for mechanistic studies and for synthesizing complex molecules.

b) Thionation of Aldehydes: The direct conversion of an aldehyde to a thioaldehyde using thionating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent is challenging for simple aldehydes due to the instability of the product. However, this method can be applied to aldehydes bearing bulky substituents that provide steric protection to the resulting C=S group.

c) Elimination Reactions: Base-mediated 1,2-elimination reactions from sulfenyl derivatives (ZCH₂SX), where X is a suitable leaving group, can generate transient thioaldehydes that are trapped in situ.

Thioformamides

Thioformamides are generally more stable than thioaldehydes and several reliable synthetic methods exist for their preparation.

a) Thionation of Formamides: The most common method for synthesizing thioformamides is the reaction of a corresponding formamide with a thionating agent. Phosphorus pentasulfide (P₄S₁₀) is a classic reagent for this transformation.[6][7] The reaction is often carried out in an inert solvent like dioxane or tetrahydrofuran.[7][8]

b) From Hydrogen Cyanide and Hydrogen Sulfide: Thioformamide can also be prepared by the reaction of hydrogen cyanide (HCN) and hydrogen sulfide (H₂S) in the presence of a basic catalyst.[9] This method avoids the use of phosphorus-based reagents but requires careful handling of highly toxic gaseous reactants.

c) From Carbon Disulfide and Formamide: An alternative patented method involves the reaction of carbon disulfide and formamide under pressure and elevated temperature, catalyzed by an organic base, to generate thioformamide.[10]

Structure and Spectroscopic Characterization

The structural and spectroscopic properties of this compound compounds are dictated by the C=S double bond.

Structural Parameters

The C=S bond is significantly longer than a C=O bond. X-ray crystallography and microwave spectroscopy have provided precise measurements for fundamental this compound compounds.

| Compound | Parameter | Value | Method |

| Thioformaldehyde (CH₂S) | C=S Bond Length | 1.611 Å | Microwave Spectroscopy |

| C-H Bond Length | 1.087 Å | Microwave Spectroscopy | |

| H-C-H Angle | 116.52° | Microwave Spectroscopy | |

| Thioformamide (HCSNH₂) | C=S Bond Length | 1.667 Å - 1.708 Å | X-ray Crystallography |

| N-C(S) Bond Length | 1.360 Å - 1.365 Å | X-ray Crystallography |

Data sourced from references[11][12][13].

Spectroscopic Data

NMR and IR spectroscopy are essential tools for characterizing this compound compounds. The carbon of a thiocarbonyl group is highly deshielded in ¹³C NMR, appearing at a characteristic downfield shift.

| Compound | Spectroscopy | Characteristic Signal (Value) |

| General Thials/Thiones | ¹³C NMR | C=S: ~190-240 ppm |

| IR | C=S stretch: ~1050-1250 cm⁻¹ (weaker than C=O stretch) | |

| General Thioamides | ¹³C NMR | C=S: ~160-210 ppm |

| ¹H NMR | N-H protons: highly variable, often broad | |

| IR | C=S stretch: ~700-1500 cm⁻¹ (multiple characteristic bands) |

Note: Specific shifts and frequencies are highly dependent on the molecular structure, substituents, and solvent. Data compiled from general principles described in[14][15][16].

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound compounds.

Protocol 1: Synthesis of Thioformamide from Formamide

This protocol is adapted from procedures described in U.S. Patent 2,682,558.[7]

Materials:

-

Formamide (300 g, 6.67 moles)

-

Phosphorus pentasulfide (P₄S₁₀) (330 g, 1.48 moles)

-

Tetrahydrofuran (THF), anhydrous (3 L)

-

Diethyl ether

-

Mechanical stirrer, 5-L three-necked flask, thermometer, addition funnel, and filtration apparatus.

Procedure:

-

Set up the 5-L flask with a mechanical stirrer and thermometer.

-

Add formamide to 3 L of anhydrous THF in the flask and stir until dissolved.

-

Slowly add phosphorus pentasulfide in small portions over 2-3 hours. The reaction is exothermic; maintain the temperature at 30-40°C, using an ice bath for cooling if necessary.

-

After the addition is complete, stir the mixture at room temperature for an additional 6 hours.

-

A sticky solid by-product will form. Decant or filter the THF solution to remove this solid.

-

Remove the THF from the filtrate under reduced pressure (rotary evaporation).

-

The resulting residue contains crude thioformamide. Extract the residue with diethyl ether.

-

Evaporate the ether from the extract to yield thioformamide. The product can be further purified by crystallization if necessary.

Protocol 2: In-situ Generation and Trapping of a Thioaldehyde via Retro-Diels-Alder Reaction

This is a general conceptual protocol based on principles of the retro-Diels-Alder reaction.[1][5]

Materials:

-

Thioaldehyde-anthracene cycloadduct (1 equivalent)

-

Trapping agent (e.g., a reactive diene like 2,3-dimethyl-1,3-butadiene, 3-5 equivalents)

-

Anhydrous toluene

-

Reflux condenser, round-bottom flask, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask, dissolve the thioaldehyde-anthracene cycloadduct in anhydrous toluene.

-

Add the trapping agent (e.g., 2,3-dimethyl-1,3-butadiene) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 111°C for toluene).

-

Monitor the reaction by thin-layer chromatography (TLC) to observe the consumption of the starting adduct and the formation of the new trapped product. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting product (the new cycloadduct) using column chromatography on silica gel.

Key Reactions and Mechanisms

This compound compounds participate in a variety of reactions, most notably cycloadditions.

Workflow for Thioformamide Synthesis

The synthesis of thioformamide from formamide is a standard laboratory and industrial process. The workflow involves the thionation of the carbonyl group, followed by workup and purification.

Thia-Diels-Alder Reaction Mechanism

Thioaldehydes are excellent dienophiles in [4+2] cycloaddition reactions due to their reactive C=S bond. The reaction is a concerted, pericyclic process that forms a six-membered sulfur-containing ring.[4][17]

Logical Flow: Generation of Transient Species

The retro-Diels-Alder reaction provides a reliable pathway to generate otherwise inaccessible reactive species for subsequent reactions. This logical relationship is crucial in synthetic planning.

Conclusion

This compound compounds, despite their inherent reactivity, represent a powerful class of reagents and intermediates in modern organic synthesis. An understanding of their synthesis, particularly methods for generating transient species, and their structural properties is essential for harnessing their synthetic potential. The protocols and data provided herein offer a technical foundation for researchers in chemistry and drug development to explore the rich and diverse applications of this compound chemistry. As synthetic methodologies continue to advance, the utility of these sulfur-containing synthons is poised to expand even further.

References

- 1. Generation of a thioladehyde S-oxide (sulphine) by retro-Diels–Alder reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Thioformaldehyde | CH2S | CID 79115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Thioformamide - Wikipedia [en.wikipedia.org]

- 7. US2682558A - Preparation of thioformamide - Google Patents [patents.google.com]

- 8. US2265212A - Thioformamide compounds - Google Patents [patents.google.com]

- 9. US3346632A - Method for preparing thioformamide - Google Patents [patents.google.com]

- 10. Thioformamide, and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 11. Structures of the Most Twisted Thioamide and Selenoamide: Effect of Higher Chalcogens of Twisted Amides on N─C(X) Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Note: The quantitative data for the isomerization and other pathways are not available in the accessed literature. The provided data for the fragmentation pathway is based on reported values from ab initio calculations.

Theoretical Studies on Thioformyl Cyanide Unimolecular Reactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the theoretical studies concerning the unimolecular reactions of this compound cyanide (HCSCN). It details the computational methodologies employed, discusses the known reaction pathways, and presents the available quantitative data. This guide is intended to be a resource for researchers in computational chemistry, astrochemistry, and organic synthesis.

Introduction

This compound cyanide (HCSCN) is a molecule of significant interest due to its presence in interstellar clouds and its role as a potential intermediate in various chemical processes. Understanding its stability and reactivity is crucial for astrochemical models and for elucidating reaction mechanisms in organic and atmospheric chemistry. Unimolecular reactions, which involve the rearrangement or fragmentation of a single molecule, are fundamental to determining the intrinsic stability and lifetime of a chemical species.

Theoretical studies, leveraging the power of computational quantum chemistry, provide a powerful means to investigate the potential energy surfaces of these reactions, identifying transition states and predicting reaction barriers and products where experimental investigation is challenging. A seminal study in this area by Ding et al. explored seven potential unimolecular reaction pathways of this compound cyanide, concluding that the molecule is relatively stable at room temperature.[1] This guide synthesizes the available information from this and related studies to provide a comprehensive technical overview.

Theoretical Background

The study of unimolecular reactions through computational methods involves mapping the potential energy surface (PES) of the molecule. The PES is a mathematical function that relates the energy of a molecule to its geometry. Stationary points on the PES are of particular interest: minima correspond to stable or metastable structures (reactants, intermediates, and products), while first-order saddle points correspond to transition states, which represent the energy barrier that must be overcome for a reaction to occur.

The primary goals of these theoretical studies are to:

-

Optimize the geometries of the reactant, transition state(s), and product(s).

-

Calculate the energies of these stationary points to determine reaction enthalpies (ΔH) and activation energies (Ea).

-

Confirm the nature of the stationary points through vibrational frequency analysis (minima have all real frequencies, while transition states have exactly one imaginary frequency).

By elucidating these parameters, a detailed understanding of the reaction mechanism and its kinetics can be achieved.

Unimolecular Reaction Pathways of this compound Cyanide

The main unimolecular processes considered for this compound cyanide include:

-

Isomerization: Rearrangement of the atoms to form structural isomers. A key isomer is this compound isocyanide (HSCNC), which has been shown to be significantly less stable than this compound cyanide.[1]

-

1,2-Hydride Shift: Migration of a hydrogen atom to an adjacent atom.

-

Fragmentation: Cleavage of one or more bonds to yield smaller molecules.

Known Fragmentation Pathway: HCSCN → HCN + CS

One of the key unimolecular reaction pathways for this compound cyanide that has been reported with quantitative data is its decomposition into hydrogen cyanide (HCN) and carbon monosulfide (CS). According to ab initio calculations, this reaction has an activation energy of approximately 83 kJ/mol and a reaction enthalpy of about 36 kJ/mol.[2] The relatively high activation barrier for this and other unimolecular reactions is consistent with the experimental observation that this compound cyanide is a rather stable molecule at room temperature.[1]

Data Presentation

The following table summarizes the known unimolecular reaction pathway for this compound cyanide and the computational methods that have been employed to study its reactions. Due to the limited public availability of the full dataset from the primary theoretical study, a comprehensive table of all seven investigated pathways with their corresponding activation energies and enthalpies cannot be provided at this time.

| Reaction Pathway | Products | Computational Methods Used | Activation Energy (Ea) | Reaction Enthalpy (ΔH) |

| Fragmentation | HCN + CS | HF/cc-pVDZ, B3LYP/cc-pVDZ, MP2/cc-pVDZ, MP2/6-31G | ~83 kJ/mol | ~36 kJ/mol |

| Isomerization | HSCNC | HF/cc-pVDZ, B3LYP/cc-pVDZ, MP2/cc-pVDZ, MP2/6-31G | Data not available | Data not available |

| Other Pathways (5) | - | HF/cc-pVDZ, B3LYP/cc-pVDZ, MP2/cc-pVDZ, MP2/6-31G** | Data not available | Data not available |

Experimental Protocols (Computational Methodologies)

The theoretical investigation of this compound cyanide's unimolecular reactions has been carried out using several well-established quantum chemical methods and basis sets. These methods provide a framework for approximating the solution to the Schrödinger equation for a given molecular system.

Levels of Theory Employed:

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the Schrödinger equation in an approximate manner by considering each electron in the mean field of all other electrons.[2][3][4][5][6] It does not fully account for electron correlation, which is the interaction between individual electrons.

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation effects through perturbation theory, typically to the second order (MP2).[7][8][9][10][11] It offers a good balance between computational cost and accuracy for many systems.

-

Density Functional Theory (DFT) - B3LYP Functional: DFT is a class of methods where the energy of the system is determined as a functional of the electron density.[12][13][14][15][16] The B3LYP functional is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is widely used for its efficiency and accuracy in predicting molecular properties and reaction energies.

Basis Sets Used:

A basis set is a set of mathematical functions used to represent the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation.

-

6-31G : This is a Pople-style split-valence basis set. The "**" indicates the addition of polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), which allows for more flexibility in describing the shape of the electron density, crucial for accurately modeling chemical bonds and transition states.[17]

-

cc-pVDZ (correlation-consistent polarized Valence Double-Zeta): This is a Dunning-style correlation-consistent basis set. These basis sets are designed to systematically converge towards the complete basis set limit as the size of the basis set increases, making them well-suited for calculations that include electron correlation.[18][19]

The combination of these levels of theory and basis sets allows for a thorough investigation of the potential energy surface and a reliable prediction of the energetic and structural details of the reaction pathways.

Visualizations

Computational Workflow

The general workflow for the theoretical study of unimolecular reactions is depicted below. This process involves geometry optimization of the reactant, searching for transition states, optimizing the transition state geometry, and then confirming the connection between the transition state and the reactants and products.

Caption: General computational workflow for studying a unimolecular reaction.

Potential Energy Surface for HCSCN Decomposition

The following diagram illustrates the potential energy profile for the fragmentation of this compound cyanide into hydrogen cyanide and carbon monosulfide.

Caption: Potential energy profile for HCSCN → HCN + CS.

Hierarchy of Computational Methods

The theoretical methods used in these studies represent different levels of approximation to the exact solution of the Schrödinger equation. The relationship between these methods in terms of including electron correlation is shown below.

Caption: Relationship between the employed levels of theory.

Conclusion

Theoretical studies have provided invaluable insights into the unimolecular reactions of this compound cyanide. The consistent finding across different computational methods is that HCSCN is a relatively stable molecule at room temperature, with significant activation barriers for its unimolecular decomposition and isomerization pathways. The fragmentation to hydrogen cyanide and carbon monosulfide is one of the key channels, though it is kinetically hindered.

While the types of unimolecular reactions and the computational approaches to study them are well-established, there remains a gap in the publicly accessible, detailed quantitative data for all potential reaction pathways of this compound cyanide. Future work that makes this data readily available would be highly beneficial for the scientific community, particularly for those in the fields of astrochemistry and reaction dynamics who rely on accurate kinetic and thermodynamic parameters for their models. The continued application and development of high-level computational methods will undoubtedly further refine our understanding of the rich chemistry of this compound cyanide and related molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 3. 2.3 Hartree Fock theory [web.ornl.gov]

- 4. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 5. insilicosci.com [insilicosci.com]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fiveable.me [fiveable.me]

- 9. grokipedia.com [grokipedia.com]

- 10. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]

- 11. Q-Chem 4.3 Userâs Manual : Møller-Plesset Perturbation Theory [manual.q-chem.com]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hybrid functionals - Wikipedia [en.wikipedia.org]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. density functional theory - What does B3LYP do well? What does it do badly? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 18. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 19. Different Basis Sets for Gaussian Calculations | Computational Chemistry at Skidmore College [williamkennerly.com]

An In-depth Technical Guide on the Formation Pathways of Thioformyl Radical (HCS) in Dark Clouds

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the formation of the thioformyl radical (HCS) in the unique chemical environment of dark molecular clouds. It integrates observational data, laboratory findings, and astrochemical modeling to elucidate the chemical pathways leading to this sulfur-bearing radical.

Introduction

The this compound radical (HCS) is a sulfur-containing analogue of the formyl radical (HCO) and a key intermediate in the rich chemistry of dark molecular clouds.[1] These clouds, characterized by extremely low temperatures (around 10 K) and high densities, provide a unique laboratory for studying chemical reactions that are not readily observable on Earth.[2] Understanding the formation of radicals like HCS is crucial for developing a complete picture of interstellar chemistry and the molecular precursors to more complex organic molecules.

The first interstellar detection of HCS, along with its metastable isomer HSC, was in the dark cloud L483.[1][3] This discovery has spurred further investigation into the sulfur chemistry of cold, dense environments, revealing significant differences when compared to the chemistry of their oxygen-containing counterparts.[4] Notably, astrochemical models have historically struggled to reproduce the observed abundances of sulfur-bearing molecules, a phenomenon often referred to as the "sulfur depletion problem."[5][6][7][8] The study of HCS formation provides valuable constraints for refining these models.

Key Formation Pathways of HCS in Dark Clouds

The primary gas-phase formation route for the this compound radical in the cold conditions of dark clouds is the barrierless reaction between atomic carbon (C) and hydrogen sulfide (H₂S).[1]

Reaction: C + H₂S → HCS + H

This reaction has been shown to be efficient at low temperatures through both experimental and theoretical studies.[1]

Below is a diagram illustrating the primary formation pathway of the this compound radical (HCS) in dark clouds.

Other potential, though less dominant, pathways in dark clouds may involve reactions on the surfaces of dust grains. However, the gas-phase reaction between C and H₂S is considered the most significant contributor to the HCS abundance.

Quantitative Data: Abundances and Column Densities

The detection of HCS and related molecules in dark clouds, particularly L483, has provided crucial quantitative data for astrochemical models. The table below summarizes the key observational data.

| Molecule | Column Density (cm⁻²) | Fractional Abundance (relative to H₂) | Source |

| HCS | 7 x 10¹² | 2 x 10⁻¹⁰ | L483[3] |

| HSC | 1.8 x 10¹¹ | 6 x 10⁻¹² | L483[3] |

| H₂CS | ~7 x 10¹² | ~2 x 10⁻¹⁰ | L483[3] |

| HCO | - | - | L483[4] |

| H₂CO | - | 1.5 x 10⁻⁹ | L483[9] |

Note: The H₂CS/HCS abundance ratio in L483 is approximately 1, which is in stark contrast to the H₂CO/HCO ratio of about 10-20 observed in dark clouds.[3][4] This suggests a fundamental difference in the formation and destruction mechanisms of these analogous species. Furthermore, HCS is found to be more abundant than its oxygen counterpart, HCO, in L483.[4]

Experimental Protocols

The study of HCS formation pathways relies on a combination of laboratory experiments and astronomical observations.

The reaction dynamics of neutral-neutral reactions at low temperatures, such as C + H₂S, are often studied using the crossed molecular beam technique.[2][10][11][12]

-

Principle: Two collimated, supersonic beams of reactants are crossed at a specific angle in a high-vacuum chamber. The products of the reaction are then detected, often using a rotatable mass spectrometer, allowing for the measurement of their angular and velocity distributions.[11][13]

-

Experimental Workflow:

-

Reactant Beam Generation: Pulsed supersonic beams of atomic carbon and hydrogen sulfide are generated. Atomic carbon beams can be produced by methods like laser ablation.[10]

-

Beam Crossing: The two beams are directed to intersect at a fixed angle in the main scattering chamber, which is maintained at ultra-high vacuum to ensure single-collision conditions.[13]

-

Product Detection: The scattered products are ionized (e.g., by electron impact) and detected by a mass spectrometer. The detector can be rotated around the collision center to measure the angular distribution of the products.[10]

-

Data Analysis: Time-of-flight measurements provide information about the velocity distribution of the products. This data, combined with the angular distribution, allows for the determination of the reaction dynamics and energy partitioning.

-

The detection and characterization of molecules like HCS in dark clouds are achieved through radio astronomy, which observes the rotational transitions of molecules.[14][15]

-

Principle: Molecules in the interstellar medium emit or absorb radiation at specific frequencies corresponding to transitions between their rotational energy levels. These spectral lines serve as unique fingerprints for identifying molecules and deriving their physical properties.

-

Observational Methodology:

-

Telescope and Receiver: A large single-dish radio telescope, such as the IRAM 30m telescope, is used to collect the faint radio signals from the dark cloud.[3] The telescope is equipped with sensitive receivers tuned to the specific frequency range where the rotational transitions of the target molecule are expected.

-

Spectral Line Survey: A spectral line survey is conducted by observing a range of frequencies to detect multiple emission lines from various molecules present in the cloud.[9][16]

-

Data Reduction and Analysis: The raw data is calibrated and processed to produce a spectrum (intensity versus frequency). The detected spectral lines are then identified by comparing their frequencies with laboratory spectroscopic data.

-

Derivation of Physical Parameters: By analyzing the intensity and shape of the spectral lines, astronomers can derive the column density (the number of molecules per unit area along the line of sight), excitation temperature, and fractional abundance of the detected species.

-

Astrochemical Modeling and the Sulfur Depletion Problem

Astrochemical models are essential tools for simulating the complex chemical networks in interstellar clouds and interpreting observational data.[5][6][7][8][17] These models typically include a large set of chemical reactions, both in the gas phase and on the surfaces of dust grains.

However, a long-standing challenge in astrochemistry is the "sulfur depletion problem," where the observed abundances of sulfur-bearing molecules in dense clouds are significantly lower than what is predicted by models assuming the cosmic abundance of sulfur.[5][6][7][8] This suggests that a significant fraction of sulfur is locked up in an unobserved reservoir, possibly in the form of ices on dust grains or in yet-to-be-identified molecules.[18]

The detection of HCS and the discrepancy between its observed abundance and the predictions of existing models highlight the need for a revised understanding of sulfur chemistry in dark clouds.[3] Current models often underestimate the fractional abundance of HCS by at least an order of magnitude and overestimate the H₂CS/HCS ratio.[3] This points to inaccuracies in the reaction rates used in the models or missing formation and destruction pathways for HCS and related species.

Future research will likely focus on:

-

More sensitive astronomical surveys to search for other sulfur-bearing molecules.

-

Laboratory experiments to measure the rate coefficients of key reactions involving sulfur at low temperatures.

-

Refining gas-grain chemical models to better account for the processing of sulfur on icy dust grains.[6][7][8]

Conclusion

The this compound radical (HCS) is a fascinating molecule whose study provides a window into the complex and often counterintuitive chemistry of dark molecular clouds. The primary formation pathway, the reaction of atomic carbon with hydrogen sulfide, is a key process in interstellar sulfur chemistry. The observed abundances of HCS and its isomer HSC in L483 challenge current astrochemical models and underscore the need for a more complete understanding of the behavior of sulfur in these cold, dense environments. Continued advancements in observational techniques, laboratory experiments, and theoretical modeling will be crucial in unraveling the intricate formation pathways of HCS and resolving the long-standing sulfur depletion problem.

References

- 1. astrochymist.org [astrochymist.org]

- 2. Crossed-beam studies of reaction dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of interstellar HCS and its metastable isomer HSC: new pieces in the puzzle of sulfur chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L483 trilogy (Part One) – In Search of Lost Sulphur – Department of Molecular Astrophysics [astrochem.iff.csic.es]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Modeling sulfur depletion in interstellar clouds | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. scispace.com [scispace.com]

- 9. A sensitive λ 3 mm line survey of L483 - A broad view of the chemical composition of a core around a Class 0 object | Astronomy & Astrophysics (A&A) [aanda.org]

- 10. Crossed Beams Machine Principles & Setup [uhmreactiondynamics.org]

- 11. Crossed molecular beam - Wikipedia [en.wikipedia.org]

- 12. Chemical Dynamics: Crossed Molecular Beams Method [dynamics.eps.hw.ac.uk]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Radio continuum interferometry of dark clouds. II. A study of the physical properties of local newly formed H II regions (Journal Article) | OSTI.GOV [osti.gov]

- 15. Radio Astronomy Tells a Cloudy Tale – National Radio Astronomy Observatory [public.nrao.edu]

- 16. aanda.org [aanda.org]

- 17. indico.mpp.mpg.de [indico.mpp.mpg.de]

- 18. astrobiology.com [astrobiology.com]

A Technical Guide to the Thioformyl Radical (CHS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioformyl radical (CHS), a sulfur-containing analog of the formyl radical (HCO), is a transient, yet significant, molecule in various chemical environments, from interstellar space to combustion processes. Its high reactivity and unique spectroscopic signature make it a subject of interest in fundamental chemical physics, astrochemistry, and potentially in understanding sulfur-related radical processes in more complex systems. This technical guide provides a comprehensive overview of the molecular properties, experimental generation, and characterization of the this compound radical.

Molecular Properties of this compound (CHS)

The this compound radical is a simple triatomic molecule with a doublet electronic ground state. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CHS | [1][2] |

| Molecular Weight | 45.084 g/mol | [1] |

| CAS Registry Number | 36058-28-3 | [1] |

| Enthalpy of Formation (ΔfH°gas) | 300 ± 8.4 kJ/mol | [1] |

| Computed Dipole Moment (a-axis) | ~0.4 D | [3] |

Experimental Protocols

The transient nature of the this compound radical necessitates its generation and characterization in situ. The following sections detail common experimental methodologies for the production and study of CHS.

Gas-Phase Synthesis and Detection via Millimeter-Wave Spectroscopy

A prevalent method for producing the this compound radical in the gas phase is through a pulsed discharge of precursor gases. This technique, coupled with high-resolution spectroscopy, allows for precise characterization of the radical's rotational transitions.

Experimental Protocol:

-

Precursor Mixture Preparation: A gaseous mixture of methane (CH₄) and hydrogen sulfide (H₂S), each at a concentration of 0.5%, is prepared in a buffer gas of Argon (Ar).[3]

-

Radical Generation: The gas mixture is introduced into a vacuum chamber through a pulsed discharge nozzle. A high voltage of 1.5 kV is applied to electrodes attached to the nozzle, creating a plasma where CHS radicals are formed.[3] The stagnation pressure of the gas mixture is maintained at 2.0–2.5 atm.[3]

-

Spectroscopic Detection: The generated radicals are then probed using a Balle-Flygare type Fourier transform millimeter-wave spectrometer. This allows for the detection of rotational transitions of the CHS radical.[3] To observe paramagnetic species, the Earth's magnetic field is compensated for using three mutually perpendicular Helmholtz coils.[3]

-

Data Acquisition: To achieve a sufficient signal-to-noise ratio, signal averaging is performed over 1000 to 6000 shots at a repetition rate of 5 Hz.[3]

Matrix Isolation and FTIR Spectroscopy

Matrix isolation is a powerful technique for trapping and studying reactive species like the this compound radical. By isolating CHS in an inert solid matrix at cryogenic temperatures, its vibrational spectrum can be recorded using Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Protocol:

-

Precursor Synthesis: Thioformaldehyde (H₂CS), a precursor to the this compound radical, can be generated through the pyrolysis of a suitable starting material, such as dimethyl disulfide.

-

Matrix Deposition: A gaseous mixture of the thioformaldehyde precursor and a large excess of an inert gas (e.g., Argon) is deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10 K.

-

Photolytic Generation of CHS: The thioformaldehyde isolated in the matrix is then subjected to in-situ photolysis using a suitable light source (e.g., a UV lamp) to induce the formation of the this compound radical.

-

FTIR Spectroscopy: The infrared spectrum of the matrix is recorded before and after photolysis. The appearance of new absorption bands corresponding to the vibrational modes of the CHS radical allows for its identification and characterization.

Formation Pathways and Experimental Workflow

The following diagrams illustrate the key formation pathways of the this compound radical and a typical experimental workflow for its gas-phase study.

Figure 1: Key formation pathways of the this compound radical (CHS) through pulsed discharge of precursor gases and photolysis of thioformaldehyde.

Figure 2: A typical experimental workflow for the gas-phase generation and detection of the this compound radical using millimeter-wave spectroscopy.

References

role of thioformyl compounds as intermediates in organic synthesis

An In-depth Technical Guide on the Role of Thioformyl Compounds as Intermediates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound compounds, characterized by the C=S double bond, are a class of highly reactive molecules that serve as pivotal intermediates in a multitude of organic transformations.[1][2] Their transient nature, a consequence of the relatively weak C=S π-bond, makes them prone to oligomerization, yet also imbues them with a unique reactivity profile that is harnessed in the synthesis of complex heterocyclic and natural products.[1] This guide provides a comprehensive overview of the generation, reactivity, and synthetic utility of this compound compounds, with a focus on their role as fleeting intermediates that are typically generated and consumed in situ.

Generation of this compound Intermediates

The high reactivity of this compound compounds necessitates their in-situ generation. Several reliable methods have been developed for this purpose, each offering distinct advantages depending on the desired this compound species and the subsequent reaction.

Thionation of Carbonyl Compounds

A primary route to thiocarbonyl compounds involves the thionation of their carbonyl analogs. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely employed, mild, and efficient reagent for this transformation, converting ketones, esters, amides, and lactones into their corresponding thiocarbonyl derivatives.[3][4][5][6][7] The reaction is driven by the formation of a stable P=O bond.[4]

Caption: Mechanism of Carbonyl Thionation using Lawesson's Reagent.

Retro-Diels-Alder Reaction

The retro-Diels-Alder reaction provides a powerful thermal method for generating highly reactive, transient thioaldehydes and thioketones.[8][9][10] Cycloadducts of thiocarbonyl compounds with dienes like cyclopentadiene or anthracene serve as stable precursors that, upon heating, release the thiocarbonyl compound, which can then be trapped by a desired reagent.[11]

Caption: Generation of this compound Intermediates via Retro-Diels-Alder Reaction.

Generation from Thioacids and Isonitriles

N-thioformyl peptides can be prepared from the reaction of amino thioacids with isonitriles at room temperature.[12][13][14] This reaction proceeds through a putative thio-formimidate carboxylate mixed anhydride intermediate.

Reactions of this compound Intermediates

This compound compounds are potent dienophiles and dipolarophiles, readily participating in cycloaddition reactions to form a variety of sulfur-containing heterocycles.

[4+2] Cycloaddition (Diels-Alder Reaction)

Thioaldehydes and thioketones are highly reactive dienophiles in Diels-Alder reactions, readily reacting with conjugated dienes to form six-membered rings containing a sulfur atom.[15][16][17][18] These reactions are often highly regioselective and stereoselective. The high reactivity of the C=S bond often allows these reactions to proceed under mild conditions.

Caption: Diels-Alder reaction of a this compound compound with a conjugated diene.

[3+2] Cycloaddition

Thioformylium methylide is a 1,3-dipole that can be generated in situ from chloromethyl(trimethylsilyl)methyl sulfide by the action of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[19][20][21][22] This reactive intermediate readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as arylidene-azolones, to produce five-membered sulfur-containing spirocyclic compounds.[19][20][21][23]

Caption: Generation and [3+2] cycloaddition of thioformylium methylide.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound intermediates.

Table 1: Thionation of Carbonyls with Lawesson's Reagent

| Starting Material | Product | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-methylpyrrolidone | N-methyl-2-thiopyrrolidone | Lawesson's Reagent (2-3) | Toluene | 80-100 | - | Good | [5] |

| Ketones | Thioketones | Lawesson's Reagent | Toluene/Xylene | 80-100 | - | Good | [5] |

| Amides | Thioamides | Lawesson's Reagent | Toluene/Xylene | 80-100 | - | Good | [5] |

| Esters | Thioesters | Lawesson's Reagent | Toluene/Xylene | 80-100 | - | Variable | [5] |

Table 2: [3+2] Cycloaddition of Thioformylium Methylide with Arylidene-Azolones [21][23]

| Arylidene-Azolone | Initiator | Solvent | Yield (%) |

| Derivative 1e | CsF | CH3CN | 84 |

| Derivative 2e | CsF | CH3CN | 99 |

| Derivative 3e | CsF | CH3CN | 49 |

| Derivative 4e | CsF | CH3CN | 17 |

| Derivative 5e | CsF | CH3CN | 99 |

| Derivative 1e | TBAF | CH3CN | 79 |

| Derivative 2e | TBAF | CH3CN | 92 |

| Derivative 5e | TBAF | CH3CN | 99 |

Table 3: Synthesis of N-thioformyl Glycopeptides [24]

| Isonitrile | Thioacid | Product | Yield (%) |

| Monosaccharide 8 | Dipeptide 10 | 11 | 61 |

| Oligosaccharide 16 | Aspartic thioacid 5 | 17 | Excellent |

| Oligosaccharide 16 | Dipeptide 10 | 19 | 55 |

Experimental Protocols

General Procedure for Thionation using Lawesson's Reagent[5]

-

To a solution of the carbonyl compound in a dry, nonpolar solvent such as toluene or xylene, add 2-3 equivalents of Lawesson's reagent.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired thiocarbonyl compound.

-

Safety Note: Lawesson's reagent and its byproducts have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Residual reagent can be quenched with an excess of sodium hypochlorite (bleach).[3]

General Procedure for the [3+2] Cycloaddition of Thioformylium Methylide[23]

-

Dissolve the arylidene-azolone (0.35 mmol) in 3 mL of acetonitrile.

-

Add chloromethyl(trimethylsilyl)methyl sulfide and the fluoride initiator (CsF or TBAF).

-

Stir the reaction mixture at the appropriate temperature and monitor by TLC.

-

Upon completion, quench the reaction and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield the spirocyclic product.

General Procedure for the Diels-Alder Reaction of in situ Generated Cyclopentadiene[16]

-

In a reaction vessel, combine the dienophile (e.g., maleic anhydride) and dicyclopentadiene.

-

Heat the solvent-free mixture to a temperature sufficient to induce the retro-Diels-Alder reaction of dicyclopentadiene (typically >150 °C).

-

The in situ generated cyclopentadiene will react with the dienophile.

-

Maintain the temperature and monitor the reaction progress.

-

After completion, cool the reaction mixture, which may solidify upon cooling.

-

Purify the product by recrystallization or column chromatography.

Conclusion

This compound compounds, despite their inherent instability, are exceptionally valuable intermediates in organic synthesis. The development of reliable methods for their in-situ generation has unlocked their synthetic potential, particularly in the realm of cycloaddition reactions. Their ability to readily form sulfur-containing rings provides a powerful tool for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Further exploration of the reactivity of these transient species will undoubtedly continue to enrich the synthetic organic chemist's toolbox.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Retro Diels Alder protocol for regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Generation of a thioladehyde S-oxide (sulphine) by retro-Diels–Alder reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Preparation and reactions of N-thioformyl peptides from amino thioacids and isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. (PDF) Preparation and Reactions of N-Thioformyl Peptides [research.amanote.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. studylib.net [studylib.net]

- 18. studylib.net [studylib.net]

- 19. [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Thio-mediated synthesis of derivatized N-linked glycopeptides using isonitrile chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of the Thioformyl Radical: A Technical Guide

An In-depth Exploration of the Structure, Spectroscopy, and Formation of HCS•

The thioformyl radical (HCS•), a transient yet significant species, plays a crucial role in diverse chemical environments, from the vast expanse of the interstellar medium to the intricate processes of combustion. Its electronic structure dictates its reactivity and spectroscopic signature, making a thorough understanding of this radical paramount for researchers in astrochemistry, chemical physics, and drug development. This technical guide provides a comprehensive overview of the electronic structure of the this compound radical, consolidating key experimental and theoretical data, detailing investigative methodologies, and visualizing fundamental concepts.

Molecular Properties: A Quantitative Overview

The geometry and electronic distribution of the this compound radical have been elucidated through a combination of high-resolution spectroscopy and sophisticated computational chemistry. The key quantitative data are summarized below, providing a foundation for understanding its chemical behavior.

Geometric Parameters

Experimental and theoretical investigations have converged to provide a precise picture of the HCS• radical's geometry in its ground electronic state (X̃ ²A'). The molecule adopts a bent structure.

| Parameter | Experimental Value | Theoretical Value | Citation |

| Bond Length (r_CH) | - | 1.088 Å | |

| Bond Length (r_CS) | - | 1.648 Å | |

| Bond Angle (∠HCS) | - | 134.9° |

Note: Experimental values for bond lengths and angles are often derived from rotational constants and require isotopic substitution data for precise determination, which are not yet fully available for HCS•.

Spectroscopic Constants

Microwave and millimeter-wave spectroscopy have been instrumental in determining the rotational and fine/hyperfine structure constants of the HCS• radical, offering deep insights into its electronic and magnetic properties.

| Constant | Value | Unit | Citation |

| Rotational Constant (A) | - | GHz | |

| Rotational Constant (B) | 20.457 | GHz | |

| Rotational Constant (C) | 19.688 | GHz | |

| Spin-Rotation Constant (ε_aa) | -549.3 | MHz | |

| Spin-Rotation Constant (ε_bb) | -11.7 | MHz | |

| Spin-Rotation Constant (ε_cc) | -0.3 | MHz | |

| Fermi Contact Constant (a_F) | 127.3 | MHz | |

| Dipole-Dipole Constant (T_aa) | 18.0 | MHz | |

| Dipole-Dipole Constant (T_bb) | -9.0 | MHz |

Vibrational Frequencies

Ab initio calculations have predicted the fundamental vibrational frequencies of the HCS• radical. These vibrational modes correspond to the C-H stretch, C-S stretch, and the H-C-S bending motion. Experimental verification of these frequencies through infrared spectroscopy is an active area of research.

| Mode | Description | Calculated Frequency (cm⁻¹) | Citation |

| ν₁ | C-H Stretch | 2985 | |

| ν₂ | C-S Stretch | 1188 | |

| ν₃ | H-C-S Bend | 825 |

Electronic Transitions

Theoretical studies have begun to map the excited electronic states of the this compound radical. Understanding these electronic transitions is crucial for interpreting its UV-Vis spectrum and photochemical behavior. Further experimental validation through techniques like laser-induced fluorescence is needed.

| Transition | Excitation Energy (eV) | Oscillator Strength | Citation |

| X̃ ²A' → Ã ²A'' | ~2.0 | - | |

| X̃ ²A' → B̃ ²A' | ~4.5 | - |

Experimental Methodologies: Probing the Radical

The transient nature of the this compound radical necessitates specialized experimental techniques for its generation and characterization. This section details the key experimental protocols employed in its study.

Generation of the this compound Radical

In laboratory settings, the HCS• radical is typically produced in the gas phase through a discharge or photolysis of precursor molecules. A common method involves an electric discharge through a mixture of hydrogen sulfide (H₂S) and a carbon source like methane (CH₄) or carbon monoxide (CO), often diluted in an inert gas like argon.

Microwave and Millimeter-Wave Spectroscopy

High-resolution rotational spectra of HCS• are obtained using techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and Fourier transform millimeter-wave (FTmmW) spectroscopy.

Experimental Protocol for CP-FTMW Spectroscopy:

-

Sample Introduction: A gas mixture containing precursor molecules is introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic jet. This cools the molecules to very low rotational and vibrational temperatures.

-

Radical Formation: An electric discharge is applied at the orifice of the nozzle to generate the HCS• radicals from the precursor gases.

-

Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber, exciting a wide range of rotational transitions simultaneously.

-

Signal Detection: The subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected by a sensitive receiver.

-

Data Analysis: The time-domain FID signal is Fourier transformed to obtain the frequency-domain rotational spectrum. The precise transition frequencies are then fitted to a Hamiltonian model to extract the rotational, fine, and hyperfine constants.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF spectroscopy is a powerful technique for probing the electronic transitions of radicals.

Experimental Protocol for LIF Spectroscopy:

-

Radical Generation: HCS• radicals are produced in a controlled environment, such as a flow cell or a supersonic jet.

-

Laser Excitation: A tunable laser is used to excite the radicals from their ground electronic state to a specific excited electronic state.

-

Fluorescence Detection: The subsequent fluorescence emitted as the radicals relax back to lower energy levels is collected at a right angle to the laser beam using a photomultiplier tube (PMT).

-

Spectral Analysis: The fluorescence intensity is recorded as a function of the laser wavelength to obtain an excitation spectrum. Dispersing the fluorescence with a monochromator provides information about the vibrational levels of the ground electronic state.

Visualizing Key Processes

Diagrams generated using the DOT language provide a clear visual representation of the logical relationships and workflows involved in the study of the this compound radical.

Formation Pathway of the this compound Radical

The formation of the this compound radical in the interstellar medium is a key process in astrochemistry. One of the primary proposed pathways involves the reaction of atomic carbon with hydrogen sulfide.

Experimental Workflow for CP-FTMW Spectroscopy

The workflow for a typical chirped-pulse Fourier transform microwave spectroscopy experiment to study radical species is outlined below.

Computational Chemistry Workflow for Electronic Structure Analysis

Theoretical calculations are indispensable for complementing experimental studies and providing a deeper understanding of the electronic structure of radicals.

Conclusion and Future Directions

The electronic structure of the this compound radical has been significantly unraveled through a synergistic approach combining high-resolution spectroscopy and advanced computational methods. The compiled data on its geometry, rotational constants, and predicted vibrational and electronic transitions provide a robust foundation for its further study.

Future research should focus on the experimental determination of the vibrational frequencies and electronic transition energies to validate and refine theoretical models. High-resolution infrared and UV-Vis spectroscopic studies of HCS• are highly desirable. Furthermore, investigations into the dynamics of its formation and reaction pathways will provide deeper insights into its role in various chemical environments. The continued development of both experimental techniques and theoretical methodologies will undoubtedly lead to a more complete and nuanced understanding of this fascinating and important radical species.

Gas-Phase Synthesis and Millimeter-Wave Spectroscopy of Thioformyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gas-phase synthesis and millimeter-wave spectroscopic analysis of the elusive molecule, thioformyl cyanide (HCSCN). This reactive species, of potential interest in astrochemistry and fundamental molecular physics, has been successfully generated and characterized through specialized experimental techniques. This document details the synthetic routes, experimental apparatus, and the resulting spectroscopic data, offering a complete resource for researchers in the field.

Introduction

This compound cyanide (HCSCN) is a small, reactive organosulfur molecule that has garnered interest due to its potential presence in interstellar space.[1] Its characterization in the gas phase has been a significant experimental challenge. This guide outlines the successful synthesis and spectroscopic investigation of HCSCN, providing detailed methodologies and a summary of its molecular constants derived from millimeter-wave spectroscopy.

Gas-Phase Synthesis of this compound Cyanide

Two primary methods have been employed for the gas-phase generation of this compound cyanide: a flash-thermolytic retroene reaction and a vacuum gas-solid dehydrochlorination reaction.[1][2]

Method 1: Flash-Thermolytic Retroene Reaction

This method involves the flash vacuum thermolysis (FVT) of allyl cyanomethyl sulfide. The high-temperature conditions induce a retroene reaction, yielding propene and the desired this compound cyanide monomer.[1]

Experimental Protocol:

-

Precursor Synthesis: Allyl cyanomethyl sulfide is prepared as the precursor molecule.

-

Flash Vacuum Thermolysis (FVT): The precursor is subjected to FVT at temperatures ranging from 700-800 °C under a low-pressure environment (approximately 10⁻⁵ mbar).[1]

-

Product Trapping: The reaction products are passed through a cold trap to separate the desired HCSCN from other byproducts.

Method 2: Vacuum Gas-Solid Dehydrochlorination

This alternative synthesis involves the dehydrochlorination of cyanomethylsulfenyl chloride over a solid base in a vacuum.[1]

Experimental Protocol:

-

Precursor Synthesis: Cyanomethylsulfenyl chloride is synthesized as the starting material.

-

Gas-Solid Reaction: The precursor is passed over a bed of dried potassium carbonate (K₂CO₃) under vacuum. The K₂CO₃ acts as a dehydrochlorinating agent.[1]

-

In-situ Analysis: The gaseous products, including HCSCN, are directly channeled into the spectrometer for analysis.

Millimeter-Wave Spectroscopy

The identification and characterization of the generated this compound cyanide were achieved through millimeter-wave spectroscopy. This technique allows for the precise measurement of rotational transitions, from which key molecular constants can be derived.

Experimental Protocol:

-

Spectrometer Setup: A millimeter-wave spectrometer is used to measure the absorption spectra of the gas-phase sample.

-

Frequency Range: The spectral analysis is conducted over a broad frequency range, typically from 130 to 280 GHz.[1]

-

Data Acquisition: The spectrometer measures the frequencies of the a- and b-type rotational transitions. A large number of spectral lines (e.g., 152 lines) are measured to ensure an accurate fit.[1]

-

Data Analysis: The measured transition frequencies are fitted to a standard Hamiltonian for an asymmetric rotor molecule using a least-squares analysis. This fitting process yields the rotational constants (A, B, C) and centrifugal distortion constants.[1][3]

Experimental Workflow

The overall experimental process, from precursor synthesis to spectroscopic analysis, can be visualized as a sequential workflow.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound cyanide.

Quantitative Data: Molecular Constants